molecular formula C18H35NO2 B13843081 Spiroxamine-d4

Spiroxamine-d4

Cat. No.: B13843081
M. Wt: 301.5 g/mol
InChI Key: PUYXTUJWRLOUCW-MKQHWYKPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiroxamine-d4 involves the incorporation of deuterium atoms into the spiroxamine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic routes and reaction conditions for this compound are not widely documented, but they generally follow the principles of organic synthesis involving deuterium exchange reactions .

Industrial Production Methods

Industrial production of this compound likely involves large-scale deuterium exchange reactions, where spiroxamine is treated with deuterated reagents under controlled conditions to achieve the desired level of deuteration. The process may involve multiple steps, including purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Spiroxamine-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methanol or chloroform, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted this compound compounds .

Comparison with Similar Compounds

Similar Compounds

Spiroxamine-d4 is part of the sterol biosynthesis inhibitors (SBI) class of fungicides. Similar compounds in this class include:

Uniqueness

This compound is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical studies. The presence of deuterium atoms enhances its stability and allows for precise quantification in mass spectrometry . Additionally, this compound’s specific mode of action and its effectiveness against a broad spectrum of fungal pathogens make it a valuable tool in agricultural and environmental research .

Properties

Molecular Formula

C18H35NO2

Molecular Weight

301.5 g/mol

IUPAC Name

N-[(8-tert-butyl-6,6,10,10-tetradeuterio-1,4-dioxaspiro[4.5]decan-3-yl)methyl]-N-ethylpropan-1-amine

InChI

InChI=1S/C18H35NO2/c1-6-12-19(7-2)13-16-14-20-18(21-16)10-8-15(9-11-18)17(3,4)5/h15-16H,6-14H2,1-5H3/i10D2,11D2

InChI Key

PUYXTUJWRLOUCW-MKQHWYKPSA-N

Isomeric SMILES

[2H]C1(CC(CC(C12OCC(O2)CN(CC)CCC)([2H])[2H])C(C)(C)C)[2H]

Canonical SMILES

CCCN(CC)CC1COC2(O1)CCC(CC2)C(C)(C)C

Origin of Product

United States

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